5-Bromo-3-chloroisoquinoline
Overview
Description
5-Bromo-3-chloroisoquinoline: is a heterocyclic aromatic compound with the molecular formula C9H5BrClN It is a derivative of isoquinoline, featuring bromine and chlorine substituents at the 5th and 3rd positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloroisoquinoline typically involves the bromination and chlorination of isoquinoline derivatives. One common method includes the bromination of isoquinoline using bromine in nitrobenzene, followed by chlorination using phosphoryl chloride at elevated temperatures . The reaction conditions must be carefully controlled to ensure the selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the hazardous nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloroisoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boron reagents to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids or esters are commonly used under mild conditions.
Major Products Formed
Substitution Products: Depending on the reagents used, various substituted isoquinolines can be formed.
Coupling Products: Biaryl compounds with diverse functional groups can be synthesized through coupling reactions.
Scientific Research Applications
5-Bromo-3-chloroisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloroisoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromoisoquinoline
- 3-Chloroisoquinoline
- 5-Bromoisoquinoline
Comparison
Compared to similar compounds, 5-Bromo-3-chloroisoquinoline is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and interaction with other molecules. This dual substitution pattern can enhance its versatility in synthetic applications and its potential as a pharmacophore.
Properties
IUPAC Name |
5-bromo-3-chloroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-8-3-1-2-6-5-12-9(11)4-7(6)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNRPWWRYCNOJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029720-67-9 | |
Record name | 5-Bromo-3-chloroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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